molecular formula C21H14F6N4O3 B3533598 7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

Cat. No.: B3533598
M. Wt: 484.4 g/mol
InChI Key: AJAMRQPZIQDIBW-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrimido[4,5-d][1,3]diazine core This compound is characterized by its trifluoromethyl groups, which contribute to its stability and reactivity

Biochemical Analysis

Biochemical Properties

7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α). The compound inhibits the production of nitric oxide (NO) and TNF-α in LPS-stimulated human microglia cells, demonstrating its anti-inflammatory properties . Additionally, it interacts with the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3, indicating its potential neuroprotective effects .

Cellular Effects

The effects of 7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the expression of ER stress markers and apoptosis markers in human neuronal cells, suggesting its role in protecting cells from stress-induced damage . Furthermore, it inhibits the NF-kB inflammatory pathway, which is crucial for regulating immune responses and inflammation .

Molecular Mechanism

At the molecular level, 7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing inflammation and apoptosis . The compound also inhibits ER stress by interacting with the ER chaperone BIP, which helps in maintaining protein homeostasis within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione change over time. The compound is stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound maintains its neuroprotective and anti-inflammatory properties over extended periods, although its efficacy may diminish with time .

Dosage Effects in Animal Models

The effects of 7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without causing toxicity . At higher doses, it may induce adverse effects, including toxicity and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of 7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with ER chaperones and other proteins involved in protein folding and stress responses . This localization is essential for its role in inhibiting ER stress and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with trifluoroacetic anhydride and ammonium acetate under reflux conditions to yield the desired pyrimido[4,5-d][1,3]diazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of trifluoromethyl groups and the pyrimido[4,5-d][1,3]diazine core. This structure imparts enhanced stability, reactivity, and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

7-(4-methoxyphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N4O3/c1-34-13-9-7-11(8-10-13)15-28-16-14(19(30-15,20(22,23)24)21(25,26)27)17(32)29-18(33)31(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,28,30)(H,29,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAMRQPZIQDIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 2
7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 3
7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 6
7-(4-METHOXYPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

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